An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS Number 95928-49-7)
An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS Number 95928-49-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-hydroxypyrimidine-5-carboxylate, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Ethyl 2-hydroxypyrimidine-5-carboxylate is a solid at room temperature.[1] It is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 2-position and an ethyl carboxylate group at the 5-position. The 2-hydroxy form can exist in tautomeric equilibrium with its 2-oxo form, 1,2-dihydropyrimidin-2-one.
Table 1: Physicochemical Properties of Ethyl 2-hydroxypyrimidine-5-carboxylate
| Property | Value | Reference |
| CAS Number | 95928-49-7 | |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| IUPAC Name | ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | [1] |
| Synonyms | Ethyl 2-hydroxy-5-pyrimidinecarboxylate, 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | [3] |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Table 2: Predicted Spectroscopic Data for Ethyl 2-hydroxypyrimidine-5-carboxylate
| Spectroscopy | Expected Peaks |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), and distinct signals for the protons on the pyrimidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons. |
| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (in the oxo-form), C=O stretching (ester and pyrimidinone), C=N, and C-O bonds. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight (168.15), along with fragmentation patterns typical of an ethyl ester and a pyrimidine ring. |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate is not widely published. However, a general and plausible synthetic route can be inferred from the established synthesis of related 2-substituted pyrimidine-5-carboxylic esters. One common method involves the condensation of a three-carbon building block with a suitable amidine derivative.
General Experimental Protocol for the Synthesis of 2-Hydroxypyrimidine-5-carboxylates
This protocol is a generalized procedure and may require optimization for the specific synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate.
Reaction Scheme:
A plausible synthetic approach involves the reaction of ethyl ethoxymethylenemalonate with urea in the presence of a base catalyst.
Materials:
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Ethyl ethoxymethylenemalonate
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Urea
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Sodium ethoxide (or another suitable base)
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Anhydrous ethanol (or another suitable solvent)
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Hydrochloric acid (for neutralization)
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Standard laboratory glassware for reflux and workup
Procedure:
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Dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
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To this solution, add urea and stir until it dissolves.
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Add ethyl ethoxymethylenemalonate dropwise to the reaction mixture at room temperature.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
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The precipitated product can be collected by filtration, washed with cold water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While there is no direct experimental evidence for the biological activity of Ethyl 2-hydroxypyrimidine-5-carboxylate, the pyrimidine scaffold is a well-known pharmacophore present in many biologically active molecules. Derivatives of 2-hydroxypyrimidine have been reported to exhibit a range of activities, including anticancer, antiviral, and enzyme inhibitory effects.
Based on the structure-activity relationships of similar pyrimidine-based compounds, it is plausible that Ethyl 2-hydroxypyrimidine-5-carboxylate could act as an inhibitor of enzymes such as kinases or dehydrogenases. For instance, certain pyrimidine derivatives are known to be inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.
Hypothetical Signaling Pathway: Inhibition of Lactate Dehydrogenase
The following diagram illustrates a hypothetical mechanism where Ethyl 2-hydroxypyrimidine-5-carboxylate could interfere with cancer cell metabolism by inhibiting lactate dehydrogenase. It is crucial to note that this is a theoretical model and requires experimental validation.
In this speculative model, Ethyl 2-hydroxypyrimidine-5-carboxylate could potentially bind to and inhibit lactate dehydrogenase, an enzyme crucial for the Warburg effect, a metabolic hallmark of many cancer cells. By inhibiting LDH, the compound could disrupt the cancer cells' ability to produce energy and building blocks for rapid proliferation, potentially leading to apoptosis.
Applications in Research and Drug Development
Given its chemical structure, Ethyl 2-hydroxypyrimidine-5-carboxylate can be a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Library Synthesis: The reactive sites on the pyrimidine ring and the ester functional group allow for a variety of chemical modifications, making it an ideal starting material for the creation of compound libraries for high-throughput screening.
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Lead Optimization: For drug discovery programs targeting enzymes that have an affinity for pyrimidine-like structures, this compound could serve as a starting point for lead optimization campaigns.
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Precursor for Other Heterocycles: It can be used as a precursor for the synthesis of other fused heterocyclic systems, which are also prevalent in pharmacologically active compounds. For example, it can be a reactant in the synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.[4]
Conclusion
Ethyl 2-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative with potential applications in drug discovery and medicinal chemistry. While specific biological data for this compound is currently limited, its structural features suggest it could be a valuable tool for the synthesis of novel therapeutic agents. Further research is warranted to explore its synthesis in detail and to investigate its biological activities to unlock its full potential in the field of drug development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.
References
- 1. Ethyl 2-hydroxypyrimidine-5-carboxylate | 95928-49-7 [sigmaaldrich.com]
- 2. Ethyl 2-hydroxypyrimidine-5-carboxylate|95928-49-7 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 95928-49-7 CAS Manufactory [m.chemicalbook.com]
- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
